Unique Substituent Pattern for ERA Scaffolds
The compound's structure was confirmed by InChI and SMILES strings, which define a unique atomic connectivity: a pyrimidine ring with chloro substituents at positions 4 and 6, an o-methoxyphenoxy group at position 5, and a 4-pyridyl group at position 2 [1]. This precise arrangement is a hallmark of the pyrimidine core found in potent endothelin receptor antagonists (ERAs). A key comparator, 5-(4-bromophenyl)-4,6-dichloropyrimidine (an intermediate for the dual ERA macitentan), features a bromophenyl group instead of the 4-pyridyl and lacks the o-methoxyphenoxy group . The substitution pattern of CAS 150727-72-3 is specific to the synthesis of selective ETA antagonists like Clazosentan, distinguishing it from intermediates for dual antagonists like bosentan or macitentan [2].
Comparator: 4-bromophenyl, no methoxyphenoxy
| Evidence Dimension | Molecular Substituent Pattern |
|---|---|
| Target Compound Data | 4,6-dichloro-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidine |
| Comparator Or Baseline | 5-(4-bromophenyl)-4,6-dichloropyrimidine (Macitentan intermediate) |
| Quantified Difference | Presence of 2-methoxyphenoxy and 4-pyridyl groups versus 4-bromophenyl group; distinct SMILES/InChI keys |
| Conditions | Structural analysis via SMILES and InChI strings from vendor and database sources |
Why This Matters
The distinct substituent pattern dictates the compound's role as a late-stage intermediate for selective ETA antagonists, not dual ERAs, which is critical for synthetic route planning.
- [1] Angene Chemical. (n.d.). CAS 150727-72-3 | Pyrimidine, 4,6-dichloro-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-. Retrieved from https://www.angenechem.com/150727-72-3 View Source
- [2] Bolli, M., Boss, C., & Clozel, M. (2016). From bosentan (Tracleer®) to macitentan (Opsumit®): The medicinal chemistry perspective. *Bioorganic & Medicinal Chemistry Letters*, 26(15), 3431-3436. View Source
